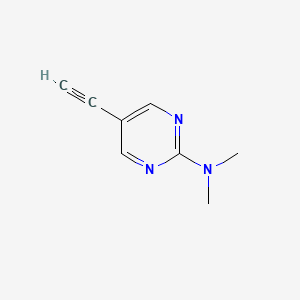

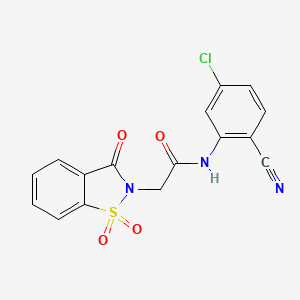

5-Ethynyl-N,N-dimethylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

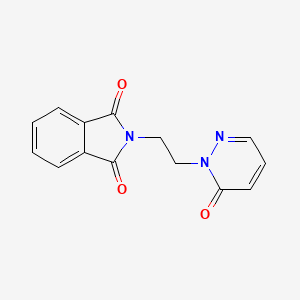

5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a chemical compound that can be used for pharmaceutical testing . It is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Ethynyl-N,N-dimethylpyrimidin-2-amine often involves the condensation of β-dicarbonyl and amine compounds . A specific method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular formula of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is C8H9N3 . The average mass is 147.18 Da and the monoisotopic mass is 119.048347 Da .Chemical Reactions Analysis

Pyrimidines, including 5-Ethynyl-N,N-dimethylpyrimidin-2-amine, can undergo a variety of chemical reactions. For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .科学的研究の応用

Chemical Reactivity and Synthesis of New Compounds

- Research has explored the chemical reactivity of different positions in Biginelli-type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This exploration includes reactions of bromo derivatives with amino nucleophiles, producing pyrrolo-pyrimidine derivatives, indicating the potential of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine in synthesizing novel heterocyclic compounds (Namazi, Mirzaei, & Azamat, 2001).

Design of Dihydrofolate Reductase (DHFR) Inhibitors

- Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position, designed as DHFR inhibitors, have been obtained by reaction of pyrimidinyl methyl bromide with secondary amines. This showcases the application in high-throughput synthesis and screening for antimicrobial activity, emphasizing the chemical's role in developing antibacterial agents (Wyss et al., 2003).

Synthesis of Nucleosides

- The chemical has also been involved in the stereoselective synthesis of pyrrolo[2,3‐d]pyrimidine α‐ and β‐D‐ribonucleosides, highlighting its utility in creating nucleoside analogs which are significant in therapeutic applications (Rosemeyer & Seela, 1988).

Antitumor and Anticancer Activity

- A study synthesized a new series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones and evaluated their in vitro and in vivo antitumor/anticancer activities. This research signifies the potential of using 5-Ethynyl-N,N-dimethylpyrimidin-2-amine derivatives as a scaffold for developing new anticancer drugs (Venkateshwarlu et al., 2014).

Heterocyclic Amines and Carcinogenesis

- The formation of DNA adducts by heterocyclic amines, which are mutagenic/carcinogenic compounds found in cooked food, was studied to understand their implications for mutagenesis and carcinogenesis. This research provides insight into the chemical's role in food chemistry and public health concerns related to dietary carcinogens (Schut & Snyderwine, 1999).

作用機序

While the specific mechanism of action for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is not mentioned in the search results, pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .

Safety and Hazards

The safety data sheet for a similar compound, 5’-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It’s important to note that safety data can vary between similar compounds, so this information may not fully apply to 5-Ethynyl-N,N-dimethylpyrimidin-2-amine.

将来の方向性

Pyrimidines and their derivatives have a wide range of biological activities, making them important in medicinal chemistry . The synthesis of pyrimidine derivatives is currently a focus in medicinal chemistry due to their biological activities . Therefore, the future directions for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine could involve further exploration of its biological activities and potential medicinal applications.

特性

IUPAC Name |

5-ethynyl-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKYZXDDYILLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-N,N-dimethylpyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)